Furo[3,4-d]pyrimidin-7(5H)-one
Description
Properties
CAS No. |
26639-92-9 |
|---|---|
Molecular Formula |
C6H4N2O2 |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
5H-furo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H4N2O2/c9-6-5-4(2-10-6)1-7-3-8-5/h1,3H,2H2 |
InChI Key |
QPATTWPOLGLVAZ-UHFFFAOYSA-N |
SMILES |
C1C2=CN=CN=C2C(=O)O1 |
Canonical SMILES |
C1C2=CN=CN=C2C(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional properties of furo[3,4-d]pyrimidin-7(5H)-one are best contextualized against related pyrimidine derivatives:
Structural and Activity Relationships (SAR)
Table 1: Key Structural and Pharmacological Comparisons
Mechanistic and Functional Advantages
EGFR Selectivity :
- This compound derivatives exhibit >100-fold selectivity for EGFR over related kinases (e.g., HER2) due to optimal binding pocket alignment .
- In contrast, furo[2,3-d]pyrimidines show steric clashes, reducing efficacy .
Anti-TB Activity: Spirocyclic derivatives of this compound disrupt mycobacterial membrane synthesis, with MIC values as low as 0.2 µg/mL . Pyrazolo[3,4-d]pyrimidinones lack analogous activity, highlighting the importance of the furan-oxygen moiety for targeting Mtb .
Synthetic Flexibility :
- Chlorination at C2 and C4 positions (e.g., 2,4-dichloro derivatives) enhances reactivity for nucleophilic substitution, enabling diversification into kinase inhibitors .
- Pyrido[3,4-d]pyrimidines require complex trifluoromethyl substitutions for antidiabetic activity, increasing synthetic complexity .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for preparing 2,4-dichlorofuro[3,4-d]pyrimidin-7(5H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Two primary methods are documented:
- Route 1 : Reacting the precursor with POCl₃ and triethylamine (TEA) in dichloromethane at 90°C overnight yields 76% product. Solvent removal under vacuum followed by ice quenching and dichloromethane extraction ensures efficient isolation .
- Route 2 : Using N,N-diethylaniline and POCl₃ at 110°C for 18 hours achieves 57% yield. Purification via silica gel chromatography (petroleum ether:EtOAc = 5:1) is critical for removing byproducts .
- Key Factors : Solvent polarity (dichloromethane vs. aromatic amines) and temperature modulate reaction kinetics and intermediate stability, directly impacting yield discrepancies.
Q. What purification strategies are recommended for furopyrimidinone derivatives post-synthesis?
- Methodological Answer :
- Step 1 : After solvent evaporation, residue purification via silica gel column chromatography with optimized solvent ratios (e.g., 5:1 petroleum ether:EtOAc) ensures high-purity isolation .
- Step 2 : Drying organic extracts with MgSO₄ and subsequent vacuum concentration minimizes residual moisture and solvent contamination .
Q. Which analytical techniques are most reliable for structural confirmation of furopyrimidinone derivatives?
- Methodological Answer :
- LC-MS : Detects molecular ions (e.g., m/z = 205 [M+H]⁺ for 2,4-dichloro derivatives) to confirm molecular weight .
- NMR Spectroscopy : ¹H and ¹³C NMR distinguish substituent positions and verify regioselectivity. For example, methyl and aromatic proton signals in pyrazolo-pyrimidinone derivatives validate substitution patterns .
Advanced Research Questions
Q. How can researchers address yield discrepancies in furopyrimidinone synthesis under varying conditions?
- Methodological Answer :
- Solvent Analysis : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency compared to aromatic amines, which may stabilize intermediates but reduce reactivity .
- Catalyst Optimization : TEA acts as a base to neutralize HCl byproducts, while N,N-diethylaniline may participate in side reactions, necessitating post-synthetic purification .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify optimal termination points and minimize decomposition.
Q. What strategies enable regioselective functionalization of the furopyrimidinone core?
- Methodological Answer :
- Stepwise Halogenation : Sequential phosphorylation (POCl₃) and nucleophilic substitution (e.g., with bicyclic amines) allow selective modification at positions 2 and 4 .
- Protecting Groups : Use temporary protecting groups (e.g., benzyl or silyl ethers) to block reactive sites during multi-step syntheses, as demonstrated in pyrazolo-pyrimidinone functionalization .
Q. How can biological activity screening be designed for furopyrimidinone derivatives?
- Methodological Answer :
- In Vitro Assays : Evaluate antimicrobial activity via broth microdilution (MIC determination) or antifungal assays (e.g., against Candida spp.). Evidence from thiadiazolo-pyrimidinones suggests testing against cancer cell lines (e.g., MTT assays) .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogens, aryl groups) and correlate with bioactivity data to identify pharmacophores .
Q. How should researchers resolve contradictions in spectral data for structurally similar derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR/LC-MS data with known analogs (e.g., pyrido[3,4-d]pyrimidinones) to assign ambiguous signals .
- Computational Modeling : Use DFT calculations to predict chemical shifts and validate experimental assignments, reducing misinterpretation risks .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between POCl₃-mediated routes in different solvents?
- Analysis : Dichloromethane facilitates faster Cl⁻ displacement due to higher solubility of intermediates, whereas N,N-diethylaniline may form stable ion pairs, slowing reactivity. The 76% vs. 57% yield gap underscores solvent-dependent reaction efficiency .
Q. How can unexpected byproducts in furopyrimidinone synthesis be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
